6-Chloro-5-methylpyridine-3-boronic Acid Hydrate
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Overview
Description
6-Chloro-5-methylpyridine-3-boronic Acid Hydrate is an organoboron compound that is widely used in organic synthesis. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both a chloro and a methyl group attached to the pyridine ring. The boronic acid group is known for its versatility in forming carbon-carbon bonds, making this compound valuable in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate typically involves the reaction of 6-Chloro-5-methylpyridine with a boron-containing reagent. One common method is the Miyaura borylation, where the pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyridine-3-boronic Acid Hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or a catalyst.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Protic solvents (e.g., water, methanol) and catalysts like copper or iron salts.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: The corresponding pyridine derivative without the boronic acid group.
Oxidation: Alcohols or ketones, depending on the specific oxidizing agent used.
Scientific Research Applications
6-Chloro-5-methylpyridine-3-boronic Acid Hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate primarily involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transfer of the organic group to the target molecule . This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-pyridineboronic Acid
- 5-Methylpyridine-3-boronic Acid
- 2-Chloro-3-methylpyridine-5-boronic Acid
Uniqueness
6-Chloro-5-methylpyridine-3-boronic Acid Hydrate is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering distinct advantages over similar compounds that may lack these functional groups.
Properties
Molecular Formula |
C6H9BClNO3 |
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Molecular Weight |
189.41 g/mol |
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)boronic acid;hydrate |
InChI |
InChI=1S/C6H7BClNO2.H2O/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3,10-11H,1H3;1H2 |
InChI Key |
CKBNYGGGQCIDRG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C)(O)O.O |
Origin of Product |
United States |
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